molecular formula C18H17FN4O3 B2936145 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide CAS No. 946321-72-8

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide

Cat. No.: B2936145
CAS No.: 946321-72-8
M. Wt: 356.357
InChI Key: ASEYEKROCOTVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of imidazo[1,2-b]pyridazines, exploring their interaction with central and peripheral-type benzodiazepine receptors. This research highlights the compound's selective binding to peripheral-type benzodiazepine receptors, demonstrating its potential in targeting specific receptor sites (Barlin et al., 1996).

Antimicrobial Activity

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the compound's potential in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).

Metabolic Stability Enhancement

  • Research on dual angiotensin and endothelin receptor antagonists identified structural modifications to improve metabolic stability and reduce CYP3A-mediated metabolism, indicating the compound's significance in enhancing pharmacokinetic profiles (Zhang et al., 2007).

Anticancer, Antiangiogenic, and Antioxidant Agents

  • A series of pyridazin-3(2H)-one derivatives were synthesized and assessed for their inhibitory effects on human cancer cell lines, demonstrating significant anticancer, antiangiogenic, and antioxidant activities (Kamble et al., 2015).

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-12-11-17(26-22-12)20-16(24)3-2-10-23-18(25)9-8-15(21-23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYEKROCOTVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.